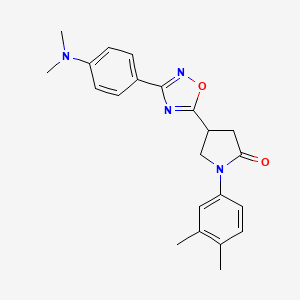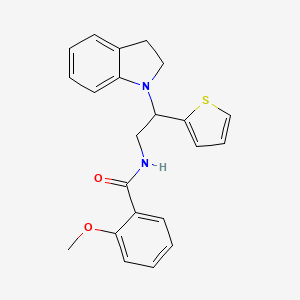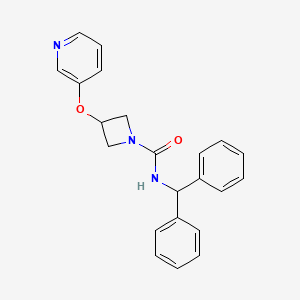
N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide, also known as NM-3, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of cancer research.
科学的研究の応用
Anticancer Activity
N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s ability to interfere with cell cycle progression, induce apoptosis, or inhibit specific signaling pathways may contribute to its anticancer properties .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Studies have examined whether N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide can modulate inflammatory responses. Its impact on cytokine production, NF-κB signaling, and immune cell activation warrants further investigation .
Antioxidant Effects
As an N-hydroxy compound, this molecule may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Researchers have explored its potential in mitigating oxidative damage associated with various conditions, including neurodegenerative diseases and cardiovascular disorders .
Enzyme Inhibition
N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide could serve as an enzyme inhibitor. Investigations have focused on its interactions with specific enzymes, such as proteases or kinases. Understanding its binding affinity and selectivity is crucial for drug design .
Metal Chelation
Chelating agents can bind to metal ions, influencing their bioavailability and biological effects. Researchers have explored whether this compound can chelate metal ions (e.g., copper, iron) and potentially impact metal-related diseases or cellular processes .
Neuroprotective Potential
Given its structural features, N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide may have neuroprotective effects. Investigations have looked into its ability to enhance neuronal survival, modulate neurotransmitter systems, or protect against neurodegenerative conditions .
特性
IUPAC Name |
N'-hydroxy-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-11-5-3-2-4-9(11)7-16-8-10(6-12(16)17)13(14)15-18/h2-5,10,18H,6-8H2,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCREBTXSWXQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)


![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)

![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2382031.png)


![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)
![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)
![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)